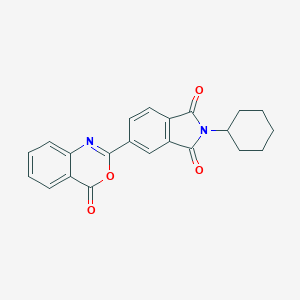![molecular formula C9H14N2S B477074 4H-シクロヘプタ[d]チアゾール-2-メタンアミン, 5,6,7,8-テトラヒドロ- CAS No. 643723-68-6](/img/structure/B477074.png)
4H-シクロヘプタ[d]チアゾール-2-メタンアミン, 5,6,7,8-テトラヒドロ-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethylamine is a chemical compound with the molecular formula C9H14N2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1nc2CCCCCc2s1 . This notation represents the structure of the molecule in a linear format, which can be used to reconstruct the 3D structure of the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.26 . It is in liquid form . The InChI code for this compound is1S/C9H14N2S/c10-6-9-11-7-4-2-1-3-5-8(7)12-9/h1-6,10H2 .
科学的研究の応用
抗酸化活性
チアゾール誘導体は、当社の関心のある化合物も含め、抗酸化剤として作用することが発見されています . これらの化合物は体内の有害なフリーラジカルを中和することができ、酸化ストレスを軽減し、さまざまな健康問題を予防する可能性があります。
鎮痛活性
チアゾール化合物は、鎮痛(痛みを和らげる)特性を持つことが報告されています . これは、新しい痛み管理薬の開発における潜在的な用途を示唆しています。
抗炎症活性
研究によると、チアゾール誘導体は抗炎症作用を示す可能性があります . これは、炎症が特徴の疾患の治療に役立つ可能性があります。
抗菌活性
チアゾール誘導体は抗菌特性を示しており、新しい抗菌剤の開発に使用できる可能性があります .
抗真菌活性
抗菌活性と同様に、チアゾール化合物は抗真菌特性も示しています . これは、新しい抗真菌薬の開発につながる可能性があります。
抗ウイルス活性
チアゾール誘導体は抗ウイルス特性を持つことが発見されています . これは、さまざまなウイルス感染症の治療における潜在的な用途を示唆しています。
抗腫瘍および細胞毒性
チアゾール誘導体は、抗腫瘍および細胞毒性活性を示しています . これは、新しいがん治療薬の開発に使用できる可能性を示唆しています。
神経保護活性
チアゾール化合物は、神経保護効果を持つことが発見されています . これは、神経変性疾患の治療に役立つ可能性があります。
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
作用機序
Mode of Action
It belongs to the class of thiazoles, which are known to exhibit diverse biological activities . Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazoles, in general, can interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
As a thiazole derivative, it may exhibit a range of biological activities, but specific effects would depend on its exact mechanism of action .
生化学分析
Biochemical Properties
Given its structural similarity to other thiazole compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique cycloheptane ring and the tetrahydro- thiazole moiety present in the compound .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4H-Cyclohepta[d]thiazole-2-methanamine, 5,6,7,8-tetrahydro- may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c10-6-9-11-7-4-2-1-3-5-8(7)12-9/h1-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXOBYOSXFZYKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-[(1,3-benzoxazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B476999.png)

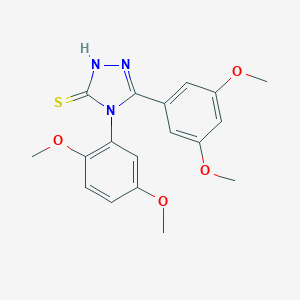

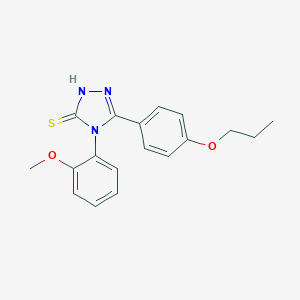
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B477065.png)
![N-(4-acetylphenyl)-2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B477073.png)
![5-[(4-Hydroxyphenyl)diazenyl]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B477108.png)
![2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B477135.png)
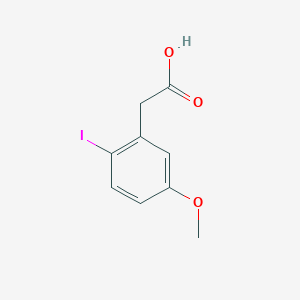

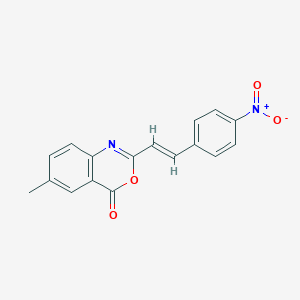
![6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477243.png)
